2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a unique combination of a tetrahydropyran ring and an imidazopyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of monocyclopropanated pyrroles and furans, which undergo ring-expansion reactions to form the desired heterocyclic structure . The reaction conditions often involve the use of catalysts such as platinum or lanthanide triflates, and solvents like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve scalable and metal-free synthetic routes to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation with catalysts such as Raney nickel.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Cerium ammonium nitrate, room temperature.
Reduction: Hydrogenation with Raney nickel, ambient temperature.
Substitution: Various nucleophiles and electrophiles, often in the presence of catalysts like silver (I) triflate.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like histone deacetylases, leading to changes in gene expression and cellular functions . The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Tetrahydropyran: A simpler analog with a six-membered ring containing one oxygen atom.
Imidazopyridine: A core structure similar to the imidazopyridine part of the compound.
Pyran Derivatives: Compounds like 2-(tetrahydro-2H-pyran-2-yl)propan-2-ol, which share the tetrahydropyran moiety.
Uniqueness: 2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine stands out due to its combined structural features of tetrahydropyran and imidazopyridine, offering unique reactivity and biological activity profiles. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(oxan-2-yl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C11H13N3O/c1-2-7-15-9(5-1)11-13-8-4-3-6-12-10(8)14-11/h3-4,6,9H,1-2,5,7H2,(H,12,13,14) |
InChI Key |
AWPOAJZUOAEXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
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